![molecular formula C13H30O3Si B12613603 (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol CAS No. 919521-43-0](/img/structure/B12613603.png)
(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol is an organic compound featuring a tert-butyl(dimethyl)silyl group attached to a heptane-1,3-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl-protected diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The silyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: TBAF in THF (tetrahydrofuran) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl-protected compounds or other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol serves as a versatile intermediate for the preparation of more complex molecules. Its silyl-protected hydroxyl groups provide stability and selectivity in multi-step synthetic routes.
Biology
The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its stability under various conditions makes it a valuable building block in medicinal chemistry.
Medicine
In medicinal chemistry, this compound is utilized in the development of drug candidates, particularly those requiring selective protection and deprotection of hydroxyl groups.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique structural properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mécanisme D'action
The mechanism of action of (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups within the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
Uniqueness
Compared to similar compounds, (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol offers a unique combination of steric protection and reactivity. The tert-butyl(dimethyl)silyl group provides greater steric hindrance than trimethylsilyl groups, making it more effective in protecting sensitive hydroxyl groups during complex synthetic routes.
Propriétés
Numéro CAS |
919521-43-0 |
|---|---|
Formule moléculaire |
C13H30O3Si |
Poids moléculaire |
262.46 g/mol |
Nom IUPAC |
(3R)-7-[tert-butyl(dimethyl)silyl]oxyheptane-1,3-diol |
InChI |
InChI=1S/C13H30O3Si/c1-13(2,3)17(4,5)16-11-7-6-8-12(15)9-10-14/h12,14-15H,6-11H2,1-5H3/t12-/m1/s1 |
Clé InChI |
SGLUIJXFDZYDGS-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OCCCC[C@H](CCO)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCC(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)
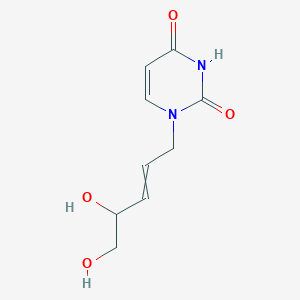

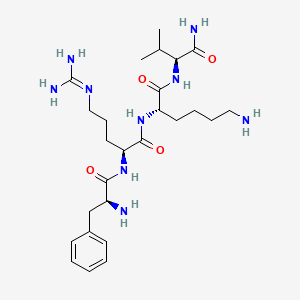
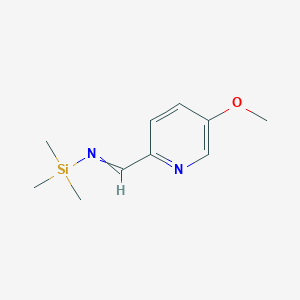
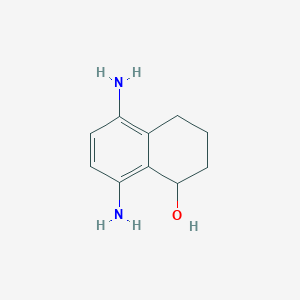
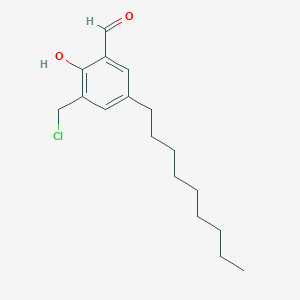
![5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12613563.png)
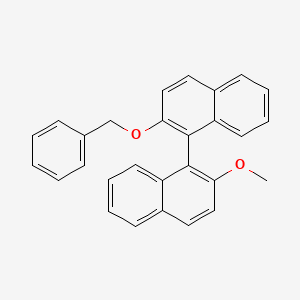

![7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12613620.png)
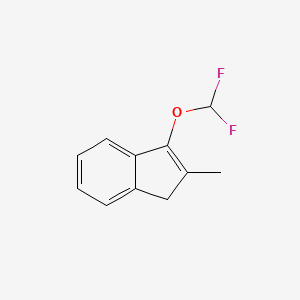
![Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B12613635.png)
